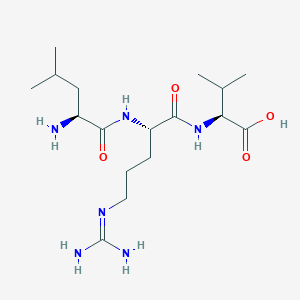

Leu-Arg-Val

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

896730-70-4 |

|---|---|

Molekularformel |

C17H34N6O4 |

Molekulargewicht |

386.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C17H34N6O4/c1-9(2)8-11(18)14(24)22-12(6-5-7-21-17(19)20)15(25)23-13(10(3)4)16(26)27/h9-13H,5-8,18H2,1-4H3,(H,22,24)(H,23,25)(H,26,27)(H4,19,20,21)/t11-,12-,13-/m0/s1 |

InChI-Schlüssel |

DUBAVOVZNZKEQQ-AVGNSLFASA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physicochemical Profiling & Synthetic Methodology: The Leu-Arg-Val (LRV) Tripeptide Motif

Executive Summary

The Leu-Arg-Val (LRV) tripeptide represents a fundamental cationic amphiphilic motif frequently observed in bioactive hydrolysates, particularly within Angiotensin-Converting Enzyme (ACE) inhibitory peptides and antimicrobial peptide (AMP) sequences. Characterized by a hydrophobic N-terminus (Leucine), a cationic core (Arginine), and a branched-chain hydrophobic C-terminus (Valine), this sequence exemplifies the "sandwich" topology required for membrane interaction and enzyme active-site docking.

This technical guide provides a rigorous analysis of the LRV motif, detailing its physicochemical specifications, solid-phase synthesis (SPPS) protocols, and analytical characterization. It is designed for biochemists and pharmaceutical scientists utilizing LRV as a lead scaffold or bioactive fragment.

Part 1: Molecular Architecture & Physicochemical Profile

The biological utility of LRV stems from its specific amino acid arrangement, which creates a distinct charge-hydrophobicity interface.

Structural Composition[1][2]

-

Leucine (Leu, L): Provides N-terminal hydrophobicity.[1] In ACE inhibition, this bulky aliphatic side chain is critical for docking into the hydrophobic pocket of the enzyme.

-

Arginine (Arg, R): The guanidinium group imparts a net positive charge (pKa ~12.48), facilitating electrostatic interactions with negatively charged phospholipid membranes or anionic residues (e.g., Asp/Glu) in receptor active sites.

-

Valine (Val, V): A

-branched amino acid that adds steric bulk and hydrophobicity to the C-terminus, enhancing stability against carboxypeptidases.

Quantitative Specifications

The following data assumes the free base form (zwitterionic) unless otherwise noted.

| Parameter | Value | Technical Note |

| Sequence | H-Leu-Arg-Val-OH | N-to-C Directionality |

| Molecular Formula | Calculated based on residue contributions | |

| Molecular Weight | 386.49 g/mol | Monoisotopic Mass |

| Isoelectric Point (pI) | ~11.2 - 12.0 | Dominated by the Arginine guanidino group |

| Net Charge (pH 7.4) | +1 | Cationic (Protonated Arg + Zwitterionic termini) |

| Hydrophobicity (GRAVY) | +0.63 | Positive value indicates overall hydrophobicity despite Arg |

| Solubility | High (Water, MeOH) | Arg solubilizes the hydrophobic Leu/Val flanks |

Physicochemical Interaction Map

The following diagram illustrates the functional contributions of each residue within the LRV motif, highlighting the balance between steric bulk and electrostatic potential.

Figure 1: Structure-Activity Relationship (SAR) of the Leu-Arg-Val motif. Blue/Yellow nodes indicate hydrophobic regions; Red indicates the cationic center.

Part 2: Biological Context & Functional Applications

ACE Inhibition Mechanism

The LRV sequence is a potent pharmacophore in antihypertensive research. Angiotensin-Converting Enzyme (ACE) contains a hydrophobic active site channel.

-

Mechanism: The C-terminal Valine and N-terminal Leucine anchor the peptide via hydrophobic interactions, while the central Arginine forms salt bridges with anionic pockets in the enzyme.

-

Relevance: This motif is frequently identified in hydrolysates of food proteins (e.g., Ulva intestinalis, Soybean) which show significant

values in the micromolar range [1, 2].

Antimicrobial Activity (AMPs)

Short cationic peptides containing Arginine and hydrophobic residues (Leu/Val) exhibit membrane-disrupting capabilities.

-

Mechanism: The "Hydrophobic-Cationic-Hydrophobic" arrangement allows the peptide to adsorb onto the negatively charged bacterial membrane (via Arg) and insert hydrophobic tails (Leu/Val) into the lipid bilayer, causing depolarization [3].

Part 3: Synthesis & Purification Strategies

Synthesizing LRV requires attention to the bulky nature of Valine and the side-chain protection of Arginine. The following protocol utilizes Fmoc Solid-Phase Peptide Synthesis (SPPS).

Synthetic Challenges

-

Steric Hindrance: Valine is

-branched, making coupling to the resin or subsequent amino acids kinetically slower. -

Arginine Protection: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is standard but requires thorough cleavage times to prevent side-chain modification.

Protocol: Fmoc-SPPS of H-Leu-Arg-Val-OH

Reagents:

-

Resin: Wang Resin (pre-loaded with Valine is preferred to avoid racemization during loading) or 2-Chlorotrityl Chloride resin.

-

Coupling: HBTU/DIEA or DIC/Oxyma (superior for preventing racemization).

-

Deprotection: 20% Piperidine in DMF.[2]

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5).

Step-by-Step Workflow:

-

Resin Swelling:

-

Swell 200 mg of Fmoc-Val-Wang resin (loading ~0.6 mmol/g) in DMF for 30 minutes.

-

-

Fmoc Deprotection (Cycle 1):

-

Treat with 20% Piperidine/DMF (2 x 10 min).

-

Wash with DMF (5x), DCM (3x), DMF (3x).

-

QC Check: Positive Kaiser Test (Blue beads = free amines).

-

-

Coupling Arginine:

-

Coupling Leucine:

-

Repeat deprotection.[3]

-

Couple Fmoc-Leu-OH using the same stoichiometry.

-

-

Final Cleavage & Deprotection:

-

Wash resin with DCM and dry under Nitrogen.

-

Add Cleavage Cocktail (TFA/TIS/H2O) for 2-3 hours.

-

Chemistry: TFA removes the Pbf group from Arg and cleaves the ester linkage to the resin.

-

-

Isolation:

-

Precipitate filtrate in cold Diethyl Ether (-20°C).

-

Centrifuge (3000 rpm, 5 min) and decant ether. Repeat 3x.

-

Lyophilize the resulting white pellet.

-

Synthesis Workflow Diagram

Figure 2: Solid-Phase Peptide Synthesis (SPPS) operational workflow for LRV assembly.

Part 4: Analytical Characterization

Trustworthiness in peptide science relies on rigorous validation. The following parameters confirm the identity and purity of the LRV tripeptide.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse-Phase (e.g., Agilent Zorbax or Phenomenex Jupiter), 5

m, 4.6 x 250 mm. -

Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent required for Arg retention).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[4]

-

Gradient: 0% to 40% B over 20 minutes. (LRV is relatively polar; a shallow gradient is needed for retention).

-

Detection: UV at 214 nm (Peptide bond) and 280 nm (minimal signal expected due to lack of Trp/Tyr/Phe).

Mass Spectrometry (ESI-MS)

-

Ionization: Electrospray Ionization (Positive Mode).

-

Expected Signals:

- (Common due to basic Arginine).

-

Fragmentation (MS/MS): Look for y-ions and b-ions corresponding to the loss of Leu (113 Da) or Val (99 Da).

References

-

Preparation and Identification of ACE Inhibitory Peptides from the Marine Macroalga Ulva intestinalis. Source: National Institutes of Health (PMC) / Marine Drugs. Context: Identifies peptides containing Leu-Val and Leu-Arg motifs as potent ACE inhibitors.[5] URL:[Link]

-

Structure-function relationship of Val/Arg-rich peptides: effects of net charge and pro on activity. Source: PubMed. Context: details the antimicrobial and membrane-interaction properties of peptides rich in Valine and Arginine. URL:[Link]

-

Solid-Phase Peptide Synthesis Methods: Complete Guide. Source: Biovera Research. Context: Authoritative protocol for Fmoc/tBu strategy used in the synthesis section. URL:[Link]

Sources

The Leu-Arg-Val (LRV) Triad: Structural Determinants in Catalysis, Transport, and Proteostasis

Topic: Biological Function of the Leu-Arg-Val (LRV) Motif in Proteins Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Drug Discovery Scientists

Executive Summary & Structural Definition

While often overshadowed by ubiquitous trafficking signals like RGD or KDEL, the Leu-Arg-Val (LRV) sequence functions as a critical, context-dependent structural determinant rather than a singular universal "tag." In high-order protein folding, the LRV triad typically serves one of three distinct bio-physical roles:

-

Catalytic Positioning: Anchoring the "Arginine Finger" in GTPase Activating Proteins (GAPs).[1]

-

Hydrophobic Spacing: Acting as the

core in Nuclear Export Signals (NES). -

Proteolytic Recognition: Defining the P3-P5 specificity region for Proprotein Convertases (e.g., Furin).

This guide deconstructs the LRV motif’s role in these systems, moving beyond sequence homology to the atomic-level mechanics of signal transduction and drug design.

Mechanistic Core I: The FLRV Motif and the "Arginine Finger"

The most biologically significant occurrence of the LRV sequence is within the FLRV (Phe-Leu-Arg-Val) motif found in Ras-GTPase Activating Proteins (RasGAPs). This motif is the structural scaffold for the "Arginine Finger," a mechanism essential for preventing constitutive Ras signaling (oncogenesis).

The Catalytic Mechanism

Ras proteins are inefficient GTPases on their own. They require GAPs to accelerate GTP hydrolysis by orders of magnitude.

-

The Role of Arg (in L-R-V): The Arginine residue in the FLRV motif is inserted directly into the active site of the Ras protein. It neutralizes the developing negative charge on the

-phosphate during the transition state. -

The Role of Leu and Val: These flanking hydrophobic residues (Leu and Val) are critical for stabilizing the loop structure. They pack against the hydrophobic core of the GAP domain, ensuring the Arginine is rigidly positioned to penetrate the Ras active site.

Technical Insight: Mutations in the FLRV motif (e.g., R->K) abolish GAP activity, leading to persistent Ras-GTP accumulation and uncontrolled cell proliferation. The Leu and Val residues prevent the "flopping" of the loop, reducing the entropic cost of binding.

Visualization: The Ras-GAP Interaction

The following diagram illustrates the catalytic intervention of the FLRV motif.

Caption: The FLRV motif positions the Arginine Finger to catalyze GTP hydrolysis, switching Ras from Active to Inactive.

Mechanistic Core II: Nuclear Export Signals (NES)

The LRV sequence frequently appears as the hydrophobic core of Leucine-Rich Nuclear Export Signals . The NES consensus sequence is generally

LRV as a CRM1 Binding Epitope

In proteins such as MAPKAPK5 (MK5) , the sequence Leu-Arg-Val forms the critical

-

Mechanism: The Exportin-1 (CRM1/XPO1) receptor binds cooperatively to the hydrophobic residues.

-

The "Arg" Spacer: While the consensus emphasizes hydrophobic residues, the spacer residues (like Arg in LRV) dictate the specific geometry and solubility of the helix. A basic residue like Arginine at this position often modulates the affinity, allowing for regulated export (e.g., via phosphorylation of adjacent serines).

Data: MK5 NES Sequence Analysis

| Protein | Sequence Fragment | Function | Status |

|---|---|---|---|

| MAPKAPK5 | ...L-R-V-S-L-R-P-L... | Nuclear Export | Functional NES |

| Consensus | ...Φ-x-Φ-x-Φ... | CRM1 Binding | Idealized Motif |

| Mutant | ...A-R-A-S-L-R-P-L... | Cytosolic Retention | Loss of Function |

Mechanistic Core III: Proteolytic Processing (Furin/PC)

In the context of proprotein convertases (PCs), particularly Furin , the LRV sequence can act as a determinant for cleavage efficiency. Furin recognizes the consensus Arg-X-Lys/Arg-Arg. However, the residues N-terminal to this motif (P3, P4, P5 positions) significantly influence binding kinetics (

-

LRV Context: In specific peptide inhibitors and substrates, an LRV sequence preceding the cleavage site (e.g., Leu-Arg-Val-Lys-Arg) creates a high-affinity recognition domain.

-

Drug Development: Peptidomimetics containing the LRV-KR sequence are explored as Furin inhibitors to block viral entry (e.g., cleavage of viral envelope glycoproteins) or cancer metastasis.

Experimental Protocols for Validation

To confirm the functional role of an LRV motif in a target protein, the following self-validating workflows are recommended.

Protocol A: GAP Activity Assay (For FLRV-like motifs)

Objective: Determine if the LRV motif is catalytic (GAP activity) or structural.

-

Protein Purification: Express and purify Wild Type (WT) and Mutant (LA V or LK V) domains.

-

GTP Loading: Load Ras (or Rho/Rab) with

GTP. -

Single-Turnover Assay:

-

Mix 1 µM Ras-GTP with 10 nM - 1 µM GAP (WT vs Mutant).

-

Quench aliquots at 0, 1, 2, 5, 10 min in charcoal/acid solution.

-

Measure released

via scintillation counting.

-

-

Validation Criteria: If the Arg in LRV is the "finger," the R->A or R->K mutation must reduce

by >100-fold without significantly altering

Protocol B: Nuclear Export Validation

Objective: Confirm LRV functions as an NES.

-

Transfection: Transfect HeLa cells with GFP-TargetProtein-WT and GFP-TargetProtein-LAA (Mutating L and V to Alanine).

-

Inhibitor Treatment: Treat one arm with Leptomycin B (LMB) (20 nM, 3 hrs), a specific CRM1 inhibitor.

-

Fluorescence Microscopy:

-

WT (-LMB): Cytosolic localization.

-

WT (+LMB): Nuclear accumulation (confirms CRM1 dependence).

-

Mutant (-LMB): Nuclear accumulation (confirms LRV is the export signal).

-

Visualization: Experimental Logic Flow

Caption: Decision tree for experimentally validating the biological function of an LRV sequence.

References

-

Scheffzek, K., et al. (1997). The Ras-RasGAP complex: structural basis for GTPase activation and its loss in oncogenic Ras mutants. Science, 277(5324), 333-338.

-

Seternes, O. M., et al. (2002). Activation of MK5/PRAK by the atypical MAP kinase ERK3 defines a novel signal transduction pathway. The EMBO Journal, 21(24), 6429-6441.

-

Henrich, S., et al. (2003). The crystal structure of the proprotein processing proteinase furin explains its stringent specificity. Nature Structural Biology, 10, 520–526.

-

Kutay, U., & Güttler, T. (2005). Leucine-rich nuclear-export signals: born to be weak. Trends in Cell Biology, 15(3), 121-124.

-

Ahmadian, M. R., et al. (1997). Individual rate constants for the hydrolysis of GTP by Ras and its acceleration by p120-GAP and neurofibromin. Biochemistry, 36(15), 4535-4541.

Sources

Technical Deep Dive: The Leu-Arg-Val (LRV) Motif in Antimicrobial Peptide Engineering

Executive Summary

The rational design of antimicrobial peptides (AMPs) hinges on the precise balance between cationic charge and hydrophobicity. The Leu-Arg-Val (LRV) sequence represents a critical "micro-pharmacophore" that encapsulates this balance. It combines the

This guide provides a technical analysis of the LRV motif, synthesizing data from comparative structural studies (Leu-rich vs. Val-rich analogs) and natural occurrences (e.g., Defensin HNP-4, engineered LSA-5). It serves as a blueprint for researchers optimizing therapeutic indices by manipulating this specific triad.

Part 1: Structural & Mechanistic Basis of the LRV Motif

The Amphipathic Triad

The LRV motif is not merely a sequence; it is a functional unit that dictates secondary structure and membrane interaction.

| Residue | Role in AMP | Physicochemical Property | Structural Propensity |

| Leucine (L) | Hydrophobic Core | High hydrophobicity index (3.8). Long aliphatic side chain.[1] | Strong |

| Arginine (R) | Cationic Anchor | Positively charged guanidinium headgroup. | "Snorkeling" effect (buried hydrocarbon, surface charge). Binds anionic lipids (LPS/LTA). |

| Valine (V) | Structural Tuner | Moderate hydrophobicity (4.2). |

The Leu vs. Val Trade-off

Research explicitly comparing Leu-rich and Val-rich variants of Arginine-based peptides reveals a critical design rule: Leucine enhances potency, while Valine enhances selectivity.

-

Leu-Arg Dominance: Peptides rich in Leu-Arg motifs tend to form stable amphipathic

-helices in membrane environments. This leads to high antimicrobial activity but increased hemolytic toxicity due to deep insertion into zwitterionic (mammalian) membranes. -

Val-Arg Modulation: Substituting Leu with Val disrupts the

-helix due to Valine's steric bulk close to the backbone. This often results in a shift toward

Part 2: Experimental Data & Case Studies

Quantitative Activity Profile (Leu vs. Val Analogs)

The following data summarizes the impact of mutating Leucine to Valine in model amphipathic peptides (e.g., LL-14 vs. VV-14).

Table 1: Comparative Activity & Toxicity Profile

| Peptide Variant | Motif Composition | Secondary Structure (in DPC micelles) | MIC ( | MIC ( | Hemolysis (HC | Mechanism |

| LL-14 | Leu-Arg rich | High | 2–4 | 2–4 | ~50 | Pore Formation / Deep Insertion |

| VV-14 | Val-Arg rich | 16–32 | 32–64 | >1000 | Surface Carpet / Charge Interaction | |

| LSA-5 | Mixed LRV | Inducible Helix | 4–8 | 4–8 | >500 | Balanced Lysis |

Data synthesized from comparative studies on de novo AMP design [1, 2].

Natural & Synthetic Occurrences[2]

-

Defensin HNP-4: Contains the sequence ...Glu-Leu-Arg-Val-Gly....[2] Here, the LRV motif contributes to the defensin's compact

-sheet structure, stabilized by disulfide bridges. -

LSA-5 (Synthetic): A broad-spectrum peptide containing ...Leu-Arg-Val-Val.... It demonstrates that placing Val next to Leu-Arg can dampen toxicity without abolishing activity against N. gonorrhoeae [4].

Part 3: Mechanistic Visualization

The following diagram illustrates the bifurcation in mechanism driven by the Leu/Val ratio within the LRV context.

Caption: Mechanistic divergence of LRV-based peptides. Leucine promotes helical insertion (toxicity risk), while Valine promotes surface selectivity (safety).

Part 4: Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of LRV Peptides

Objective: Synthesize high-purity peptides containing the Leu-Arg-Val sequence using Fmoc chemistry.

Reagents:

-

Resin: Rink Amide MBHA (loading 0.5–0.7 mmol/g).

-

Coupling: HBTU/DIEA in DMF.

-

Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DCM (30 min), then wash with DMF.

-

Fmoc Deprotection: Treat with 20% piperidine (2 × 10 min). Wash 5× with DMF.

-

Coupling (The Critical Step):

-

Dissolve Fmoc-Val-OH (or Leu/Arg) (4 eq), HBTU (4 eq), and DIEA (8 eq) in DMF.

-

Note: For Arginine (Fmoc-Arg(Pbf)-OH), increase coupling time to 60 min to ensure complete reaction of the bulky side chain.

-

Add to resin and shake for 45–60 min.

-

-

Capping: Acetylate unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

-

Precipitation: Drop filtrate into ice-cold diethyl ether. Centrifuge to pellet the peptide.

Membrane Depolarization Assay

Objective: Determine if the LRV peptide kills via pore formation (Leu-like) or surface disruption (Val-like).

-

Preparation: Grow E. coli or S. aureus to mid-log phase. Wash and resuspend in 5 mM HEPES/glucose buffer.

-

Dye Loading: Add diSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) to a final concentration of 0.4

M. Incubate until fluorescence stabilizes (dye self-quenches in polarized membrane). -

Peptide Addition: Inject peptide at MIC concentration.

-

Measurement: Monitor fluorescence increase (excitation 622 nm, emission 670 nm).

-

Interpretation: Rapid, high-magnitude fluorescence spike indicates pore formation/deep insertion (typical of Leu-Arg). Slow, lower-magnitude release indicates surface depolarization (typical of Val-Arg).

-

References

-

The effects of Leu or Val residues on cell selectivity of α-helical peptides.

-

[Link]

- Context: Establishes the fundamental trade-off: Leu-rich peptides are 4-16x more active but toxic; Val-rich peptides are non-hemolytic.

-

-

Effect of Leu/Val Mutation on the Energetics of Antimicrobial Peptide:Micelle Binding. Source: ACS Omega / NIH

-

In vitro activity of cationic peptides against Neisseria gonorrhoeae (LSA-5). Source: Scientific Research Publishing

-

[Link]

- Context: Validates the "LSA-5" peptide containing the LRV motif as a selective agent against p

-

- Defensin HNP-4 Sequence and Activity. Source: MedChemExpress / UniProt Context: Confirms the presence of the LRV sequence in naturally occurring human host-defense peptides.

Sources

An In-depth Technical Guide to the Physicochemical Properties of the Leucine-Arginine-Valine (LRV) Tripeptide: Hydrophobicity and Isoelectric Point

Foreword: The Critical Role of Physicochemical Profiling in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often counterbalanced by challenges in formulation, stability, and delivery. At the heart of these challenges lie two fundamental physicochemical properties: hydrophobicity and the isoelectric point (pI). These parameters govern a peptide's solubility, aggregation propensity, purification strategy, and interaction with biological matrices.[1][2] An accurate understanding and empirical determination of these properties are not merely academic exercises; they are foundational pillars for successful therapeutic development.

This guide provides a comprehensive analysis of the tripeptide Leucine-Arginine-Valine (LRV). We will dissect its properties from first principles, based on its constituent amino acids, and then delineate robust experimental protocols for their empirical validation. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of peptide behavior.

Theoretical Analysis of the LRV Tripeptide

The properties of a peptide are a composite of the properties of its constituent amino acid residues, modulated by the formation of peptide bonds and the influence of the terminal groups. LRV is composed of Leucine (L), Arginine (R), and Valine (V).

Analysis of Constituent Amino Acids

The unique side chains (R-groups) of these amino acids dictate their individual contributions to the overall character of the LRV peptide.

-

Leucine (L): Possessing an isobutyl side chain, Leucine is a classic branched-chain amino acid (BCAA). It is classified as nonpolar and aliphatic, rendering it one of the most hydrophobic amino acids.[3][4][5] This strong hydrophobicity drives it to be buried in the core of proteins to avoid aqueous environments.[6]

-

Arginine (R): Arginine is distinguished by its guanidinium group side chain. This group is strongly basic with a pKa of approximately 12.5, meaning it is protonated and carries a positive charge under most physiological conditions.[7][8] Consequently, Arginine is classified as a polar, charged, and highly hydrophilic amino acid.[9]

-

Valine (V): As another BCAA, Valine has a smaller isopropyl side chain. Like Leucine, it is nonpolar and hydrophobic, contributing to the peptide's tendency to engage in non-polar interactions.[][11][12]

The combination of two strongly hydrophobic residues (Leucine, Valine) with one strongly hydrophilic and basic residue (Arginine) suggests that the LRV tripeptide will exhibit a pronounced amphipathic character.

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Structure | Classification | Key Physicochemical Property | Hydrophobicity Index (@ pH 7) |

| Leucine | Leu | L | -CH₂-CH(CH₃)₂ | Hydrophobic, Aliphatic | Very high hydrophobicity | 97[13] |

| Arginine | Arg | R | -(CH₂)₃-NH-C(NH)NH₂ | Hydrophilic, Basic | Positive charge, strongly basic | -14[13] |

| Valine | Val | V | -CH(CH₃)₂ | Hydrophobic, Aliphatic | High hydrophobicity | 76[13] |

Theoretical Isoelectric Point (pI) Calculation

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[14][15] For a peptide, this depends on the pKa values of the N-terminal amino group, the C-terminal carboxyl group, and any ionizable side chains.

The ionizable groups in LRV are:

-

N-terminal α-amino group (on Leucine): Typical pKa ≈ 7.6 - 8.0[16][17]

-

C-terminal α-carboxyl group (on Valine): Typical pKa ≈ 3.1 - 3.3[17][18]

Step-by-Step pI Estimation:

To calculate the pI, we must determine the pH at which the sum of positive and negative charges is zero. We can track the net charge as pH increases:

-

At pH < 3.1: All groups are protonated.

-

N-terminus: +1

-

Arg side chain: +1

-

C-terminus: 0

-

Net Charge = +2

-

-

At pH between ~3.1 and ~7.6: The C-terminus deprotonates.

-

N-terminus: +1

-

Arg side chain: +1

-

C-terminus: -1

-

Net Charge = +1

-

-

At pH between ~7.6 and ~12.5: The N-terminus deprotonates.

-

N-terminus: 0

-

Arg side chain: +1

-

C-terminus: -1

-

Net Charge = 0 (Zwitterionic state)

-

-

At pH > 12.5: The Arginine side chain deprotonates.

-

N-terminus: 0

-

Arg side chain: 0

-

C-terminus: -1

-

Net Charge = -1

-

The zwitterionic form, with a net charge of zero, exists between the pKa of the N-terminus and the pKa of the Arginine side chain. The pI is the average of these two pKa values.[19][20]

pI = (pKa₂ + pKa₃) / 2 pI = (pKaN-terminus + pKaArg side chain) / 2 pI = (7.64 + 12.48) / 2 = 10.06

This high calculated pI indicates that LRV is a basic peptide . It will carry a net positive charge at neutral pH (7.4), a property that significantly influences its solubility and interaction with negatively charged biological surfaces like cell membranes.

Caption: Ionization states of the LRV tripeptide across different pH ranges.

Experimental Protocols for Physicochemical Characterization

Theoretical calculations provide an essential estimate, but empirical determination is the gold standard for regulatory submissions and process development.

Determination of Hydrophobicity by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for assessing peptide hydrophobicity.[21][22] The principle relies on the partitioning of the peptide between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[23] More hydrophobic peptides interact more strongly with the stationary phase and thus have a longer retention time.

Self-Validating Protocol for RP-HPLC Analysis of LRV:

The trustworthiness of this protocol is ensured by system suitability tests, the use of a standard, and a clear, reproducible gradient.

-

Instrumentation and Column:

-

System: HPLC or UPLC system with a gradient pump, autosampler, and UV detector.

-

Column: C18 stationary phase (e.g., Waters Acquity BEH C18, Agilent Zorbax SB-C18). A 2.1 x 100 mm, 1.7 µm column is suitable for high-resolution analysis.

-

Rationale: C18 columns provide a highly hydrophobic surface, ideal for retaining and separating peptides based on their hydrophobicity.[23][24]

-

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile (ACN).

-

Rationale: TFA acts as an ion-pairing agent, sharpening peaks and improving resolution by forming a neutral complex with the positively charged peptide. Acetonitrile is the organic modifier used to elute the peptide from the column.

-

-

Sample Preparation:

-

Dissolve lyophilized LRV peptide in Mobile Phase A to a concentration of 1 mg/mL.

-

Filter through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Detection Wavelength: 214 nm and 280 nm.

-

Rationale: 214 nm is optimal for detecting the peptide backbone's amide bonds, providing a strong signal for most peptides.[22] 280 nm is used to check for aromatic residues (absent in LRV).

-

Injection Volume: 5 µL.

-

Gradient:

-

0-2 min: 5% B

-

2-22 min: 5% to 65% B (Linear Gradient)

-

22-24 min: 65% to 95% B (Column Wash)

-

24-26 min: 95% B

-

26-27 min: 95% to 5% B (Return to Initial)

-

27-30 min: 5% B (Equilibration)

-

-

-

Data Interpretation:

-

The retention time (tR) of the LRV peak is a direct, qualitative measure of its hydrophobicity. Given the presence of Leucine and Valine, LRV is expected to be well-retained and elute mid-gradient. The single Arginine residue will slightly reduce its retention compared to a purely hydrophobic tripeptide like L-V-L. The retention time can be used to calculate a quantitative hydrophobicity index (log kw) by running several isocratic elutions and extrapolating to 0% organic modifier.[25]

-

Caption: Experimental workflow for determining peptide hydrophobicity via RP-HPLC.

Determination of Isoelectric Point by Isoelectric Focusing (IEF)

Isoelectric focusing separates molecules based on their pI within a continuous pH gradient.[14][26] When an electric field is applied, the peptide will migrate towards the electrode with the opposite charge. This migration continues until the peptide reaches the point in the pH gradient that is equal to its pI, where its net charge becomes zero, and it stops moving.[27]

Self-Validating Protocol for Gel-Based IEF:

This protocol incorporates pI markers, which are essential for creating a standard curve to accurately determine the pI of the unknown sample, thereby ensuring the trustworthiness of the result.

-

Instrumentation and Materials:

-

System: Flatbed electrophoresis unit (e.g., GE PhastSystem, Bio-Rad Model 111).

-

Gel: Precast IEF gel with a broad pH range (e.g., pH 3-10).

-

pI Markers: A mixture of well-characterized standard proteins with known pI values spanning the gel's pH range.

-

Electrode Strips: Soaked in anode fluid (e.g., 1M phosphoric acid) and cathode fluid (e.g., 1M sodium hydroxide).

-

-

Sample Preparation:

-

Dissolve LRV peptide to a concentration of 1-2 mg/mL in deionized water.

-

Prepare the pI marker solution according to the manufacturer's instructions.

-

-

Electrophoresis Protocol:

-

Place the precast IEF gel on the cooling plate of the electrophoresis unit (set to 10-15 °C).

-

Place the anode and cathode electrode strips at the appropriate ends of the gel.

-

Apply the LRV sample and the pI marker solution to the gel using an applicator mask, creating distinct lanes.

-

Run the focusing program according to the gel manufacturer's specifications (typically involves a voltage ramp, e.g., starting at 200V and increasing to 2000V). The total run time is usually 1-2 hours.

-

Rationale: The voltage drives the migration, while the cooling plate prevents protein denaturation from Joule heating.

-

-

Staining and Destaining:

-

After focusing, fix the proteins in the gel using a solution like 12% trichloroacetic acid (TCA) for 30 minutes.

-

Stain the gel using a sensitive protein stain (e.g., Coomassie Brilliant Blue R-250) for 10-15 minutes.

-

Destain the gel with a solution of methanol and acetic acid until the background is clear and the protein bands are sharp.

-

-

Data Interpretation:

-

Measure the migration distance of each pI marker band from the cathode.

-

Plot the known pI of each marker against its migration distance to create a standard curve.

-

Measure the migration distance of the LRV peptide band.

-

Interpolate the pI of LRV from the standard curve using its migration distance. The result should be close to the theoretically calculated value of ~10.06 .

-

Summary and Implications in Drug Development

| Property | Theoretical Value | Experimental Method | Expected Outcome |

| Hydrophobicity | Amphipathic | RP-HPLC | Moderate-to-high retention on a C18 column, eluting mid-gradient of acetonitrile. |

| Isoelectric Point (pI) | ~10.06 | Isoelectric Focusing | Migrates to the basic end of the pH gradient, corresponding to a pI > 10. |

The pronounced amphipathic and basic nature of the LRV tripeptide has significant implications for its development as a therapeutic agent:

-

Purification: The high pI makes LRV an excellent candidate for cation-exchange chromatography, as it will be strongly positively charged at neutral pH and bind tightly to a negative resin. RP-HPLC would serve as a high-resolution polishing step.

-

Solubility and Formulation: Solubility is lowest at the isoelectric point.[1] With a pI of ~10, LRV will be least soluble in basic buffers. For formulation, acidic buffers (pH 4-6) would be ideal to ensure the peptide is fully protonated (net charge +2) and highly soluble.

-

Bioavailability and Mechanism of Action: The positive charge at physiological pH can enhance interactions with negatively charged cell membranes, potentially aiding cell penetration. The balance of hydrophobic (L, V) and hydrophilic (R) residues is a key factor in the activity of many antimicrobial and cell-penetrating peptides.[28]

By integrating theoretical calculations with robust experimental validation, we can build a comprehensive physicochemical profile of the LRV tripeptide, enabling rational decisions in purification, formulation, and the overall drug development pipeline.

References

-

BOC Sciences. Valine: Definition, Properties, Structure, Benefits, and Uses.

-

The Biology Project, University of Arizona. Valine - Amino Acids.

-

BOC Sciences. The physical properties of L-leucine.

-

Wikipedia. Valine.

-

Pace, C. N., et al. (2009). A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science, 18(11), 2301–2306.

-

Reddit. What is the standard pKa value of the C and N termini of amino acids? r/Mcat.

-

Sereda, T. J., et al. (1994). Determination of peptide hydrophobicity parameters by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 676(2), 139-153.

-

ChemicalBook. L-Leucine | 61-90-5.

-

Khan Academy. Isoelectric focusing.

-

ChemicalBook. L(+)-Arginine | 74-79-3.

-

Creative Proteomics. How to Determinate Isoelectric Point.

-

GROMACS forums. Protonation states of N and C terminal of the protein.

-

Pahari, S., et al. (2019). PKAD: a database of experimentally measured pKa values of ionizable groups in proteins. Database, 2019, baz024.

-

FooDB. Showing Compound Arginine (FDB002257).

-

FooDB. Showing Compound L-Leucine (FDB001946).

-

PubChem. L-Valine.

-

PubChem. L-Arginine.

-

PubChem. DL-valine.

-

ResearchGate. Physical properties of L-arginine (Arg).

-

Wikipedia. Arginine.

-

Museum of Fine Arts Boston, CAMEO. Leucine.

-

Perez-Riverol, Y., et al. (2012). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. Bioinformatics, 28(19), 2503–2505.

-

DiVA portal. Exploratory Analysis of Isoelectric Point Prediction with Simple Feature Encoding.

-

Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

-

PubChem. L-Leucine.

-

Isca Biochemicals. Amino acid pKa and pKi values.

-

RTI International. Gel based isoelectric focusing of peptides and the utility of isoelectric point in protein identification.

-

Creative Proteomics Blog. Isoelectric Point for Protein Analysis and Biopharmaceutical Development.

-

Mtoz Biolabs. Principle of Peptide Purity Analysis Using HPLC.

-

AK Lectures. Calculating Isoelectric Point of Proteins (Example).

-

Food Science Toolbox. How to Determine Isoelectric Point (pI) of Peptides.

-

Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.

-

Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398–1406.

-

Ghadami, S. A., et al. (2021). Isoelectric Point of Proteins at Hydrophobic Interfaces. Frontiers in Bioengineering and Biotechnology, 9, 707632.

-

Leah4sci MCAT. How to Calculate Peptide Charge and Isoelectric Point MCAT Trick.

-

JPT Peptide Technologies. Why Hydrophobic Peptides Matter for T Cell Activation.

-

Kozlowski, L. P. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES.

-

Innovagen. Amino Acids Reference Chart.

-

Audain, E., et al. (2008). Calculation of the isoelectric point of tryptic peptides in the pH 3.5-4.5 range based on adjacent amino acid effects. Electrophoresis, 29(13), 2768-78.

-

Alfa Chemistry. Hydrophobicity Index Table of Common Amino Acids.

-

Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 223–243.

-

IMGT, the international ImMunoGeneTics information system®. IMGT classes of the 20 common amino acids.

-

Biotage. How to use the isoelectric point to inform your peptide purification mobile phase pH.

-

Wikipedia. Amino acid.

-

Washington University in St. Louis. Hydrophobic and Polar Amino Acids.

Sources

- 1. Isoelectric Point for Protein Analysis and Biopharmaceutical Development - Creative Proteomics Blog [creative-proteomics.com]

- 2. Isoelectric Point of Proteins at Hydrophobic Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The physical properties of L-leucine [yffoodingredients.com]

- 4. Showing Compound L-Leucine (FDB001946) - FooDB [foodb.ca]

- 5. Hydrophobic and Polar Amino Acids [www2.chem.wisc.edu]

- 6. Amino acid - Wikipedia [en.wikipedia.org]

- 7. L(+)-Arginine | 74-79-3 [chemicalbook.com]

- 8. Showing Compound Arginine (FDB002257) - FooDB [foodb.ca]

- 9. IMGT Education [imgt.org]

- 11. Amino Acids - Valine [biology.arizona.edu]

- 12. Valine - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Khan Academy [khanacademy.org]

- 15. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 16. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 17. academic.oup.com [academic.oup.com]

- 18. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. renyi.hu [renyi.hu]

- 22. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 24. harvardapparatus.com [harvardapparatus.com]

- 25. Determination of peptide hydrophobicity parameters by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. diva-portal.org [diva-portal.org]

- 27. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]

- 28. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The LRV-Initiated ApoE Mimetic: A Technical Guide to COG133 and Receptor-Binding Domain Pharmacophores

The following technical guide details the role of the Leu-Arg-Val (LRV) motif within the context of Apolipoprotein E (ApoE) mimetics, specifically focusing on the ApoE(133–149) fragment (known commercially and experimentally as COG133 ).

Executive Summary: The Pharmacophore Defined

In the landscape of peptide therapeutics for neuroinflammation and neurodegeneration, the Leu-Arg-Val (LRV) sequence (residues 133–135 of human ApoE) serves as the critical N-terminal anchor for the ApoE(133–149) mimetic peptide (COG133). Unlike full-length ApoE, which cannot easily cross the blood-brain barrier (BBB) due to its size (34 kDa) and lipid-binding complexation, the LRV-initiated peptide (approx. 2 kDa) retains the essential receptor-binding competence and intracellular signaling efficacy of the holoprotein while exhibiting superior bioavailability.

This guide dissects the molecular mechanism of the LRV-containing mimetic, shifting the focus from simple receptor binding to its dual-action capability: LRP1-mediated entry and SET-protein antagonism , a pathway essential for reactivating Protein Phosphatase 2A (PP2A).

Molecular Architecture & The Role of Leu-Arg-Val

The ApoE mimetic is derived from the receptor-binding region of the ApoE holoprotein (Helix 4). The specific sequence of the COG133 peptide is: Ac-Leu-Arg-Val-Arg-Leu-Ala-Ser-His-Leu-Arg-Lys-Leu-Arg-Lys-Arg-Leu-Leu-NH2 [1][2]

Structural Significance of the LRV Motif

The Leu-Arg-Val (133–135) triad is not merely a linker; it initiates the amphipathic

-

Leucine (133) & Valine (135): Provide the hydrophobic face essential for helix stabilization and potential lipid interaction.

-

Arginine (134): Contributes to the cationic face, critical for electrostatic attraction to the negatively charged ligand-binding repeats of the LDL receptor (LDLR) and LRP1.

The Amphipathic Helix Mechanism

The peptide forms a Class A amphipathic helix.[3] The cationic residues (Arg, Lys) align on one face, while hydrophobic residues (Leu, Val, Ala) align on the opposite face. This structure mimics the "open" active conformation of ApoE, allowing it to bind receptors without the need for lipid lipidation, a distinct advantage over the native protein.

Mechanism of Action: The SET/PP2A Axis

While many sources cite LRP1 binding as the primary mechanism, the therapeutic efficacy of LRV-based mimetics in neuroinflammation is driven by an intracellular axis involving the SET protein (also known as I2PP2A).

The Pathway

-

Internalization: The peptide binds to surface receptors (LRP1/LDLR) via the cationic face (initiated by Arg-134).

-

Translocation: Upon endocytosis, the peptide escapes or interacts within the cytoplasm.

-

SET Sequestration: The peptide binds to the SET protein. SET is a potent physiological inhibitor of PP2A.[4]

-

PP2A Reactivation: By sequestering SET, the peptide releases PP2A from inhibition.

-

Anti-Inflammatory Cascade: Active PP2A dephosphorylates key pro-inflammatory kinases (p38 MAPK, Akt, NF-

B), terminating the inflammatory response.

Visualization of the Signaling Pathway

Caption: The dual-mechanism of ApoE mimetics: Receptor-mediated entry followed by intracellular SET inhibition, restoring PP2A phosphatase activity.

Experimental Protocols for Validation

To validate the efficacy of an LRV-based mimetic, researchers must confirm both receptor binding and phosphatase activation.

Protocol A: PP2A Phosphatase Activity Assay

Objective: Quantify the restoration of PP2A activity in microglial cells treated with the mimetic.

-

Cell Culture: Culture BV2 microglia in DMEM with 10% FBS.

-

Induction: Treat cells with LPS (100 ng/mL) to induce inflammation and elevate SET levels.

-

Treatment: Concurrently treat with COG133 (1

M, 5 -

Lysis: Lyse cells in phosphatase lysis buffer (20 mM imidazole-HCl, 2 mM EGTA, 2 mM EDTA) without phosphatase inhibitors.

-

Immunoprecipitation: Incubate lysate with anti-PP2A catalytic subunit antibody and Protein A/G agarose beads for 4 hours at 4°C.

-

Assay: Resuspend beads in reaction buffer containing the phosphopeptide substrate (K-R-pT-I-R-R). Incubate at 30°C for 10 min.

-

Detection: Add Malachite Green solution to detect free phosphate release. Measure Absorbance at 650 nm.

-

Validation: Activity should increase dose-dependently with the mimetic.

-

Protocol B: Surface Plasmon Resonance (SPR) Binding

Objective: Determine

-

Chip Preparation: Immobilize recombinant soluble LRP1 (sLRP1) on a CM5 sensor chip via amine coupling.

-

Analytes: Prepare serial dilutions of the LRV-peptide (0, 62.5, 125, 250, 500, 1000 nM) in HBS-EP buffer.

-

Injection: Inject analytes at 30

L/min for 180s (association) followed by 600s dissociation. -

Regeneration: Regenerate surface with 10 mM Glycine-HCl pH 2.5.

-

Analysis: Fit data to a 1:1 Langmuir binding model.

-

Target Metric:

should be in the range of 50–150 nM .

-

Comparative Data: Peptide Efficacy

The following table summarizes the efficacy of the LRV-initiated peptide (COG133) versus controls in murine models of TBI and inflammation.

| Metric | Control (Saline) | Scrambled Peptide | LRV-Peptide (COG133) | Mechanism Link |

| LRP1 Binding ( | N/A | > 10 | ~100 nM | Cationic Helix Integrity |

| PP2A Activity (Fold Change) | 1.0 (Baseline) | 1.1 | 2.5 - 3.0 | SET Sequestration |

| TNF- | 1200 | 1150 | 450 | NF- |

| Neuronal Survival (%) | 45% | 48% | 85% | Apoptosis Reduction |

Synthesis & Handling

The LRV-peptide is susceptible to aggregation due to its amphipathic nature.

-

Synthesis: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

-

Modifications: N-terminal acetylation and C-terminal amidation are mandatory to mimic the charge distribution of the native protein helix and prevent exopeptidase degradation.

-

Solubility: Dissolve in sterile water or PBS. If aggregation occurs (cloudiness), sonicate briefly or adjust pH slightly away from the isoelectric point (pI ~12).

References

-

Apolipoprotein E and Peptide Mimetics Modulate Inflammation by Binding the SET Protein and Activating Protein Phosphatase 2A Source: Journal of Immunology [Link][4]

-

Apolipoprotein E-derived peptides block alpha7 neuronal nicotinic acetylcholine receptors expressed in Xenopus oocytes Source: Journal of Pharmacology and Experimental Therapeutics [Link]

-

Apolipoprotein E Mimetic Peptide COG1410 Reduces Early Brain Injury After Experimental Subarachnoid Hemorrhage Source: Neurocritical Care [Link]

-

Apolipoprotein E COG 133 mimetic peptide improves 5-fluorouracil-induced intestinal mucositis Source: BMC Gastroenterology [Link][2][5]

-

Apolipoprotein E Mimetics and Cholesterol-Lowering Properties Source: Current Protein & Peptide Science [Link]

Sources

The LRV Tripeptide: Stoichiometry, Synthesis, and Physicochemical Analysis

Executive Summary

The tripeptide Leucyl-Arginyl-Valine (Leu-Arg-Val) represents more than a simple sequence of three amino acids; it is a fundamental model for understanding amphiphilic peptide behavior. Comprising a hydrophobic N-terminus (Leucine), a cationic core (Arginine), and a sterically hindered C-terminus (Valine), this sequence presents specific challenges in both synthesis and characterization.

This technical guide deconstructs the LRV peptide from a molecular level, providing the exact stoichiometric derivation, physicochemical profiling, and an optimized Solid-Phase Peptide Synthesis (SPPS) workflow. It is designed for researchers requiring high-fidelity data for mass spectrometry validation and reproducible synthesis protocols.

Part 1: Structural Anatomy & Stoichiometry

In precision proteomics and drug development, relying on database averages is insufficient. We must derive the molecular weight from the atomic composition to ensure mass spectrometry (MS) data is interpreted correctly.

Molecular Formula Derivation

The formation of Leu-Arg-Val involves two condensation reactions, resulting in the loss of two water molecules (

Sequence (N

| Component | Residue Formula | Monoisotopic Mass Contribution (Da) |

| Leucine (Leu) | 113.08406 | |

| Arginine (Arg) | 156.10111 | |

| Valine (Val) | 99.06841 | |

| Termini (H + OH) | 18.01056 | |

| TOTAL | 386.26414 |

Mass Spectrometry Targets

For validation, the Monoisotopic Mass is the critical value for high-resolution MS (e.g., Orbitrap, Q-TOF), while Average Mass is used for low-resolution techniques (e.g., MALDI-TOF in linear mode).

-

Monoisotopic Mass (

): 386.2641 Da -

Average Mass (

): 386.497 Da

Key Ionization Species (

Part 2: Physicochemical Profiling

Understanding the solution behavior of Leu-Arg-Val is essential for purification strategy.

Polarity and Solubility

The sequence exhibits a distinct amphiphilic character:

-

Leu & Val: Highly hydrophobic alkyl side chains.

-

Arg: Highly polar, basic guanidinium group (

).

Application Note: While the hydrophobic termini suggest poor solubility, the central Arginine residue acts as a "solubility anchor." In acidic buffers (pH < 7), the peptide is highly soluble due to the positive charge on the Arg side chain and the N-terminus.

Isoelectric Point (pI) Logic

The theoretical pI is the pH at which the net charge is zero. For LRV, we consider three ionizable groups:

-

N-term amine (

) -

C-term carboxyl (

) -

Arg side chain (

)

At neutral pH (7.0), the charge state is:

-

N-term: +1

-

Arg: +1

-

C-term: -1

-

Net Charge: +1 (This confirms the peptide will bind strongly to Cation Exchange columns).

Part 3: Synthesis Strategy (Fmoc-SPPS)

Expert Insight: Synthesizing LRV requires attention to the C-terminal Valine. Valine is sterically hindered (beta-branched), making the initial loading onto the resin slower than unbranched amino acids. Furthermore, the Arginine residue requires careful side-chain protection (typically Pbf) to prevent

Optimized Protocol

Resin Selection: 2-Chlorotrityl Chloride (2-CTC) resin is recommended to prevent racemization during the loading of the bulky Valine.

Step-by-Step Workflow:

-

Resin Loading (Valine):

-

Dissolve Fmoc-Val-OH (4 eq) and DIPEA (8 eq) in DCM.

-

Add to 2-CTC resin. React for 2 hours (longer than standard 1h due to steric bulk).

-

Capping: Add MeOH (1 mL) to quench unreacted chlorides.

-

-

Deprotection (The "Piperidine Wash"):

-

Reagent: 20% Piperidine in DMF.[1]

-

Cycle:

minutes. -

Validation: UV monitoring at 301 nm (Fmoc adduct) should show a sharp peak.

-

-

Coupling Arginine (The Critical Step):

-

Reagent: Fmoc-Arg(Pbf)-OH (3 eq).

-

Activator: HCTU or HATU (2.9 eq) + DIPEA (6 eq).

-

Note: Use HATU for Arginine to ensure rapid coupling before any side-reactions occur.

-

-

Coupling Leucine:

-

Reagent: Fmoc-Leu-OH.

-

Standard DIC/Oxyma or HCTU coupling is sufficient here.

-

-

Cleavage & Deprotection:

-

Cocktail: 95% TFA / 2.5% TIS / 2.5%

. -

Time: 3 hours. (The Pbf group on Arg is acid-stable and requires extended time/scavengers like TIS to remove fully).

-

Synthesis Logic Visualization

Figure 1: Optimized Fmoc-SPPS workflow for Leu-Arg-Val synthesis, highlighting critical control points for steric hindrance and protecting group removal.

Part 4: Analytical Validation

Once synthesized, the peptide must be validated. Due to the hydrophobicity of Leu/Val and the hydrophilicity of Arg, standard C18 gradients may need adjustment.

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge),

, -

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Gradient: 5% B to 40% B over 20 minutes.

-

Why? Small peptides elute early. A shallow gradient prevents co-elution with injection peaks or salts.

-

Mass Spectrum Interpretation

Expect to see the Monoisotopic peak at 387.27 m/z (

-

Contamination Check:

- Da (403.27 m/z): Oxidation of Methionine (not present here) or Tryptophan. If seen in LRV, suspect impurities in solvents.

-

Da (409.26 m/z): Sodium adduct (

References

-

National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements.[2] Physical Measurement Laboratory.[3] Available at: [Link]

-

PubChem. Leu-Val Compound Summary (Fragment Reference). National Library of Medicine. Available at: [Link]

-

University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. Nowick Laboratory Protocols. Available at: [Link]

Sources

A Technical Guide to the Natural Sources, Isolation, and Characterization of Leu-Arg-Val (LRV) Peptide Fragments

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tripeptide Leucyl-Arginyl-Valine (Leu-Arg-Val or LRV) is a bioactive peptide fragment encrypted within larger parent proteins from a variety of natural sources. Upon release, typically through enzymatic hydrolysis, these peptides can exert significant physiological effects, including antihypertensive, immunomodulatory, and antioxidant activities. This guide provides a comprehensive technical overview of the primary natural reservoirs of LRV, details the methodologies for its liberation and purification, and outlines the analytical workflows required for its definitive characterization. The focus is on providing the causal logic behind experimental choices to empower researchers in the development of functional foods, nutraceuticals, and therapeutic agents.

The Significance of Bioactive Peptides: The Case for LRV

Bioactive peptides are short amino acid sequences, typically 2-20 residues long, that are inactive within their parent protein but become active upon release.[1] Their small size, high specificity, and low potential for adverse effects make them attractive candidates for drug development and health-promoting ingredients.[2][3] The Leu-Arg-Val sequence has garnered interest for its potential biological activities, which are largely dictated by its specific amino acid composition and sequence. The presence of both a hydrophobic residue (Leucine, Valine) and a cationic residue (Arginine) often contributes to interactions with cellular membranes and enzymes.[4]

Primary Natural Reservoirs of Leu-Arg-Val Sequences

The LRV tripeptide is not typically found free in nature but is embedded within the primary structure of larger proteins. Its liberation is a critical first step for its study and application.

Dairy Proteins

Milk proteins, particularly caseins and whey, are among the most studied sources of bioactive peptides.[5][6] These proteins contain a high proportion of hydrophobic and basic amino acids, making them rich sources of various bioactive fragments, including those containing the LRV sequence.[4]

-

Parent Proteins: αs1-Casein, β-Casein, and κ-Casein are major precursors. The specific location of the LRV sequence within these proteins makes it accessible to cleavage by common proteases.

-

Liberation Method: Enzymatic hydrolysis using digestive enzymes like pepsin and trypsin, or microbial fermentation with proteolytic starter cultures, are the primary methods to release these peptides.[7]

Marine Organisms

Marine ecosystems are a vast and largely untapped reservoir of unique bioactive compounds, including peptides.[1][8] Fish protein hydrolysates, as well as proteins from marine invertebrates and algae, have been shown to be sources of potent bioactive peptides.[9][10]

-

Parent Proteins: Muscle proteins (e.g., from sardine, tuna, eel) and collagen from fish skin and bones are significant sources.[1][9] The unique metabolic and environmental pressures on marine life have led to proteins with novel sequences.[8]

-

Liberation Method: Solvent extraction and enzymatic hydrolysis using commercial proteases (e.g., Alcalase, Flavourzyme) are common for processing marine biomass.[10][11]

Plant Proteins

Legumes and seeds are excellent sources of high-quality proteins that can be hydrolyzed to release bioactive peptides.[12]

-

Parent Proteins: Soybeans (glycinin and β-conglycinin), lentils, and pumpkin seeds contain proteins rich in essential amino acids like leucine.[13][14][15] While direct identification of LRV is less documented than in dairy, the constituent amino acids are abundant, making them a promising source.[16][17]

-

Liberation Method: Enzymatic hydrolysis with proteases like thermolysin or alcalase is effective for generating peptide fragments from plant storage proteins.[12]

Methodologies: From Source to Purified Peptide

The journey from a complex natural source to a purified, characterized LRV peptide involves a multi-step, systematic workflow. The rationale behind this workflow is to progressively enrich the target peptide by separating it from other components based on distinct physicochemical properties.

Step 1: Liberation via Enzymatic Hydrolysis

This is the critical first step to release the LRV fragment from its parent protein. The choice of enzyme is paramount and is dictated by the known amino acid sequence flanking the target peptide.

Protocol: General Enzymatic Hydrolysis for Peptide Liberation

-

Substrate Preparation: Dissolve the source protein (e.g., casein powder, fish protein concentrate) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5) to a concentration of 2-5% (w/v).

-

Enzyme Selection: Choose a protease based on its known cleavage specificity. For example, Trypsin cleaves at the C-terminus of Arginine (Arg) and Lysine (Lys). If the sequence is ...X-Arg-Leu-Arg-Val -Y..., Trypsin would be an excellent candidate to cleave after the first Arg. A combination of enzymes may be needed for optimal release.[18][19]

-

Incubation: Add the enzyme to the substrate solution at an enzyme-to-substrate ratio typically ranging from 1:100 to 1:50. Incubate at the enzyme's optimal temperature (e.g., 37°C for trypsin, 50°C for alcalase) for a defined period (2-24 hours) with constant stirring.[18]

-

Enzyme Inactivation: Halt the reaction by heating the mixture to 90-100°C for 10-15 minutes. This denatures the enzyme and prevents further, non-specific hydrolysis.[19]

-

Clarification: Centrifuge the hydrolysate at high speed (e.g., 10,000 x g for 20 minutes) to pellet any insoluble material. The resulting supernatant contains the mixture of liberated peptides.

Causality Behind the Protocol: The goal is controlled proteolysis. By carefully selecting the enzyme, reaction time, and temperature, we maximize the yield of the desired peptide fragment while minimizing its degradation. Inactivation is a critical self-validating step to ensure the final product composition is stable.[20]

Sources

- 1. mdpi.com [mdpi.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. medsci.org [medsci.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Bioactive Peptides in Milk and Dairy Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardioprotective Peptides from Milk Processing and Dairy Products: From Bioactivity to Final Products including Commercialization and Legislation | MDPI [mdpi.com]

- 7. Milk derived bioactive peptides and their impact on human health – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Marine-derived protein: peptide bioresources for the development of nutraceuticals for improved athletic performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Marine Peptides: Potential Basic Structures for the Development of Hybrid Compounds as Multitarget Therapeutics for the Treatment of Multifactorial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. uvadoc.uva.es [uvadoc.uva.es]

- 12. mdpi.com [mdpi.com]

- 13. caringsunshine.com [caringsunshine.com]

- 14. 10 Healthy High Leucine Foods [healthline.com]

- 15. plantnutritionwellness.com [plantnutritionwellness.com]

- 16. 9 Essential Amino Acids | Food Sources to Find Them | FoodUnfolded [foodunfolded.com]

- 17. myprotein.com.sg [myprotein.com.sg]

- 18. Energy Efficiency in Enzymatic Hydrolysis: Study with Different Pretreated Biomasses | Waste and Biomass Valorization | Springer Nature Link [link.springer.com]

- 19. mdpi.com [mdpi.com]

- 20. Advancing continuous enzymatic hydrolysis for improved biomass saccharification - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Purification of Leu-Arg-Val (LRV) Tripeptide via RP-HPLC

Introduction & Core Challenge

The purification of short, amphipathic peptides such as Leu-Arg-Val (LRV) presents a unique chromatographic paradox. While the Leucine (Leu) and Valine (Val) residues provide hydrophobic anchors, the central Arginine (Arg) residue exerts a strong hydrophilic and basic influence. In standard Reversed-Phase HPLC (RP-HPLC), this combination often leads to early elution , peak tailing (due to silanol interactions), and poor resolution from synthesis by-products.

This guide provides a definitive protocol for purifying LRV, leveraging Ion-Pairing Chromatography (IPC) to modulate the effective hydrophobicity of the Arginine residue, ensuring sharp peak shape and adequate retention on C18 stationary phases.

Physicochemical Profiling

Understanding the analyte is the first step in rational method design.

| Residue | Position | Property | Role in Separation |

| Leucine (L) | N-Terminus | Hydrophobic (Aliphatic) | Primary retention driver on C18. |

| Arginine (R) | Middle | Basic / Hydrophilic | Problem Source: Causes de-retention and silanol interaction. pKa ~12.5 (Guanidinium). |

| Valine (V) | C-Terminus | Hydrophobic (Aliphatic) | Secondary retention driver. |

-

Estimated pI: ~10.5 (Dominated by the Guanidinium group).

-

Net Charge at pH 2.0: +2 (N-terminus +1, Arg +1, C-terminus 0).

The Mechanistic Strategy: Ion-Pairing

To purify LRV effectively, we cannot rely on hydrophobic interaction alone. We must employ Trifluoroacetic Acid (TFA) as an ion-pairing agent.[1]

Mechanism of Action[2]

-

Protonation: At pH < 2.0 (achieved by 0.1% TFA), the Arginine side chain is fully protonated (

). -

Ion-Pairing: The trifluoroacetate anion (

) forms a neutral, hydrophobic ion-pair with the positively charged Arginine ( -

Retention: This "masked" species partitions more effectively into the C18 stationary phase, increasing retention time and resolution.

-

Silanol Suppression: TFA saturates residual silanol groups on the silica surface, preventing the basic Arginine from binding irreversibly (which causes tailing).

Figure 1: Mechanism of TFA-mediated ion-pairing facilitating retention of basic peptides on C18.

Detailed Experimental Protocol

Materials & Reagents[3][4]

-

Stationary Phase: C18 Column, 100 Å or 120 Å pore size (critical for small peptides), 5 µm particle size.

-

Recommended Dimensions: 4.6 x 150 mm (Analytical) or 10 x 250 mm (Semi-Prep).

-

-

Mobile Phase A: Milli-Q Water + 0.1% (v/v) TFA.

-

Mobile Phase B: HPLC-grade Acetonitrile (ACN) + 0.1% (v/v) TFA.

-

Detection: UV at 214 nm (Peptide bond). Note: 280 nm is ineffective as LRV lacks aromatic residues (Trp, Tyr, Phe).

Sample Preparation

-

Dissolution: Dissolve crude LRV peptide in 100% Mobile Phase A (Water/0.1% TFA).

-

Why? Dissolving in organic solvent (ACN) can cause "solvent effect" breakthrough, where the peptide elutes in the void volume.

-

-

Filtration: Pass through a 0.22 µm PTFE or Nylon filter to remove particulate matter.

-

Concentration: Target 1–2 mg/mL for analytical scouting; up to 10 mg/mL for purification.

Gradient Programming

Small peptides diffuse fast and do not require the steep gradients used for proteins. A shallow gradient is essential for separating the target from deletion sequences (e.g., Leu-Arg or Arg-Val).

Scouting Run (Analytical Scale):

-

Flow Rate: 1.0 mL/min

-

Temperature: 25°C (Ambient)

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 0 | Equilibration / Injection |

| 2.0 | 0 | Isocratic Hold (Stacking) |

| 22.0 | 40 | Linear Gradient (2% B/min) |

| 22.1 | 95 | Wash Step |

| 25.0 | 95 | Wash Hold |

| 25.1 | 0 | Re-equilibration |

| 30.0 | 0 | End |

Optimized Purification Run (Calculated from Scouting):

-

If LRV elutes at ~15% B in the scouting run, flatten the gradient around that point.

-

Example: 5% to 25% B over 20 minutes.

Workflow Visualization

Figure 2: Step-by-step workflow for the purification of LRV peptide.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Residual silanol interactions with Arg. | Ensure TFA is fresh (0.1%). Consider increasing to 0.15% or switching to a "High pH" stable C18 column with ammonium bicarbonate buffer (pH 10) to deprotonate Arg (advanced). |

| Early Elution (Void) | "Solvent Effect" or Phase Collapse. | Crucial: Dissolve sample in 100% Water (Buffer A). Do not inject in ACN. Ensure column is 100% equilibrated.[2] |

| Split Peaks | Sample overload or degradation. | Reduce injection volume. Check sample stability (Arg is susceptible to oxidation/degradation if stored improperly). |

| Ghost Peaks | Carryover. | Run a blank injection (100% B) between runs. Arg-rich peptides can stick to injector seals. |

References

-

Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.

-

Agilent Technologies. (2020). Method Development Guide for Peptide Purification. Agilent Application Notes.

-

Waters Corporation. (2021). Peptide Separation Technology: The Role of TFA and Formic Acid. Waters White Papers.

-

University of Colorado Boulder. (n.d.). Introduction to Peptide Purification via HPLC.

-

Sigma-Aldrich (Merck). (2023). Peptide Solubility and Handling Guidelines.

Sources

Leu-Arg-Val peptide affinity chromatography ligand applications

Application Note: Targeted Affinity Purification using the Leu-Arg-Val (LRV) Peptide Motif

Executive Summary

The transition from biological ligands (e.g., Protein A/G) to synthetic peptide ligands represents a paradigm shift in downstream processing. This note details the application of the Leu-Arg-Val (LRV) peptide motif, specifically within the context of the PTx1 ligand (Ac-Leu-Arg-Val-Tyr-His-Gly-Gly-Ala-Gly-Lys) , for the high-affinity purification of Tetanus Toxoid (Ttx) . Unlike monoclonal antibodies, vaccine targets like Ttx lack a universal "Fc region," necessitating the design of specific, stable, and cost-effective peptide ligands.

This guide provides a comprehensive protocol for the synthesis, immobilization, and chromatographic application of LRV-based ligands, demonstrating their utility in achieving >95% purity with high recovery rates.

Mechanistic Insight: The LRV Motif

The tripeptide sequence Leucine-Arginine-Valine (Leu-Arg-Val) serves as the critical recognition core for specific protein-protein interactions. Its efficacy as a chromatographic ligand stems from its amphipathic nature:

-

Leucine (Leu) & Valine (Val): Provide hydrophobic anchoring, mimicking the hydrophobic pockets often found on the surface of globular proteins.

-

Arginine (Arg): Introduces a positive charge and hydrogen bonding capability, essential for electrostatic steering and "locking" the target protein via salt bridges.

Case Study: The PTx1 Ligand In the purification of Tetanus Toxoid, the LRV motif is presented at the N-terminus of the PTx1 peptide. The C-terminal spacer (Gly-Gly-Ala-Gly-Lys) provides flexibility, preventing steric hindrance from the matrix support.

-

Affinity (

): ~9.18 nM (High affinity).[3][4] -

Binding Mechanism: Cooperative electrostatic and hydrophobic interactions, validated by sensitivity to ionic strength and non-ionic detergents (Tween 20).

Experimental Workflow Visualization

The following diagram outlines the critical path from ligand coupling to final elution.

Figure 1: End-to-end workflow for Leu-Arg-Val (PTx1) affinity chromatography, from peptide synthesis to protein elution.

Detailed Protocols

Protocol A: Ligand Immobilization

Objective: Covalent attachment of Ac-Leu-Arg-Val-Tyr-His-Gly-Gly-Ala-Gly-Lys to NHS-activated agarose beads.

-

Ligand Preparation: Dissolve the lyophilized PTx1 peptide in Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3) to a final concentration of 1–2 mg/mL.

-

Note: Avoid amine-containing buffers (Tris, Glycine) during this step as they compete with the ligand.

-

-

Resin Preparation: Wash 1 mL of NHS-activated agarose (e.g., Sepharose 4 Fast Flow) with 10 CV (Column Volumes) of ice-cold 1 mM HCl.

-

Why: Acidic pH preserves the active NHS-ester groups from hydrolysis.

-

-

Coupling Reaction: Immediately mix the washed resin with the peptide solution. Incubate for 4 hours at room temperature (or overnight at 4°C) with gentle end-over-end rotation.

-

Blocking: Drain the coupling buffer and incubate the resin with Blocking Buffer (0.1 M Tris-HCl, pH 8.5) for 2 hours to cap unreacted active sites.

-

Washing: Wash the resin alternately with:

-

Buffer A: 0.1 M Acetate, 0.5 M NaCl, pH 4.0.

-

Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0.

-

Repeat 3 times to remove non-covalently bound peptide.

-

Protocol B: Purification of Tetanus Toxoid

Objective: Capture and purify Ttx from Clostridium tetani culture supernatant.[1][3]

Buffer System:

-

Adsorption Buffer: 20 mM Sodium Phosphate, 0.05% (v/v) Tween 20, pH 5.9.[1][3][4]

-

Critical: The addition of Tween 20 suppresses non-specific hydrophobic binding, ensuring the interaction is driven by the specific LRV motif. The slightly acidic pH (5.9) optimizes the electrostatic interaction for this specific ligand-target pair.

-

-

Elution Buffer: 100 mM Tris-HCl, 100 mM NaCl, pH 8.0.

-

Mechanism:[4] Shifting the pH to 8.0 alters the ionization state of the Histidine and Arginine residues in the ligand and the target, disrupting the specific binding interface.

-

Steps:

-

Equilibration: Equilibrate the PTx1-affinity column with 5–10 CV of Adsorption Buffer.

-

Sample Loading: Adjust the crude sample (clarified supernatant) to pH 5.9 and add Tween 20 to 0.05%. Load onto the column at a residence time of ~2–4 minutes.

-

Wash: Wash with 10 CV of Adsorption Buffer until UV absorbance (A280) returns to baseline.

-

Elution: Apply Elution Buffer. Collect fractions (0.5 CV each). Ttx typically elutes in a sharp peak within 2–3 CV.

-

Analysis: Analyze fractions via SDS-PAGE and anti-Ttx ELISA.

Performance Data & Specifications

The following data summarizes the performance of the LRV-based PTx1 ligand compared to standard benchmarks.

| Parameter | Value / Metric | Notes |

| Ligand Sequence | Ac-Leu-Arg-Val-Tyr-His-Gly-Gly-Ala-Gly-Lys | N-term acetylated for stability |

| Dissociation Constant ( | Indicates very high affinity | |

| Max Binding Capacity ( | Approx. 200 mg Ttx / mL resin | |

| Adsorption Efficiency | 96% | At optimized pH 5.9 |

| Elution Recovery | >90% | Quantitative recovery at pH 8.0 |

| Purity (SDS-PAGE) | Single band (150 kDa) | Comparable to commercial standards |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Binding Capacity | Incorrect Coupling pH | Ensure coupling is performed at pH 8.3–9.0 for NHS chemistry. |

| Steric Hindrance | Ensure the spacer (Gly-Gly-Ala-Gly) is included.[3][4] The core Leu-Arg-Val is too short to work alone on porous resins. | |

| High Non-Specific Binding | Lack of Detergent | Ensure 0.05% Tween 20 is present in the load/wash buffers. |

| Ionic Strength | If impurities bind, increase NaCl in the wash buffer to 150 mM (titrate carefully to avoid eluting target). | |

| Leaching of Ligand | Unstable Linkage | Use multipoint attachment or reduced Schiff base (Glyoxyl) coupling for higher stability than NHS. |

References

-

Discovery of PTx1 Ligand

-

Peptide Ligand Stability

-

General Protocol for Peptide Coupling

- Title: Affinity Chrom

- Source: Springer Protocols.

-

URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fully Automated Screening of a Combinatorial Library to Avoid False Positives: Application to Tetanus Toxoid Ligand Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of Sequence, Display, and Mode of Operation of IgG-Binding Peptide Ligands to Develop Robust, High-Capacity Affinity Adsorbents That Afford High IgG Product Quality - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Covalent Conjugation of Leu-Arg-Val Tripeptide to Agarose Beads for Affinity Purification

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the covalent immobilization of the Leu-Arg-Val (LRV) tripeptide onto agarose beads. Designed for researchers, scientists, and drug development professionals, this document details the chemical principles, step-by-step protocols, and characterization methods for creating a custom affinity chromatography resin. The primary focus is on the widely applicable and efficient N-hydroxysuccinimide (NHS)-activated agarose chemistry, which targets primary amines on the peptide to form stable amide bonds. This guide explains the causality behind experimental choices, ensuring a robust and reproducible conjugation process for the purification of specific target molecules.

Introduction: The Rationale for Peptide-Based Affinity Chromatography

Affinity chromatography is a powerful technique that purifies a specific molecule from a complex mixture based on a highly selective and reversible interaction between the molecule and an immobilized ligand.[1][2][3] While antibodies and large proteins are common ligands, small synthetic peptides like Leu-Arg-Val offer distinct advantages. These include high stability, resistance to harsh elution and cleaning conditions, lower cost, and the ability to be synthesized with high purity.[4][5] The LRV tripeptide, with its specific sequence of amino acids, can be designed to mimic a binding epitope for a target protein, enabling its purification.

The successful creation of a peptide-based affinity resin hinges on the covalent attachment of the peptide to a solid support, most commonly beaded agarose.[6] Agarose is favored for its porous structure, hydrophilicity which minimizes non-specific binding, and the availability of various activation chemistries for ligand coupling.[6][7] This guide will focus on the use of NHS-activated agarose, a popular choice for its efficiency in forming stable amide bonds with primary amines under physiological conditions.[8][9][10][11]

Understanding the Leu-Arg-Val Tripeptide for Conjugation

The structure of the Leu-Arg-Val tripeptide is crucial for determining the optimal conjugation strategy.

-

Leucine (Leu): Located at the N-terminus, it provides a primary alpha-amine group (-NH2) that is readily available for conjugation.

-

Arginine (Arg): This basic amino acid contains a guanidinium group in its side chain which is also a primary amine and can participate in the coupling reaction. The presence of two primary amines offers multiple attachment points to the agarose bead.

-